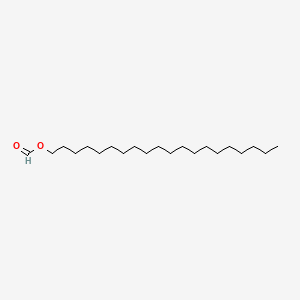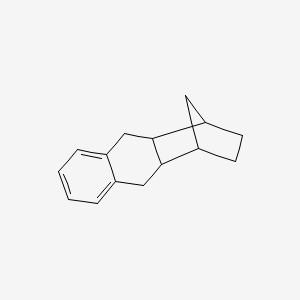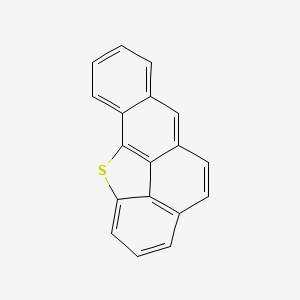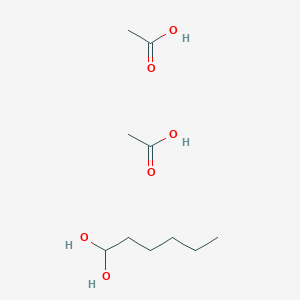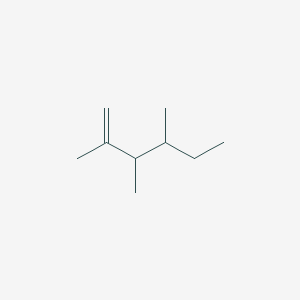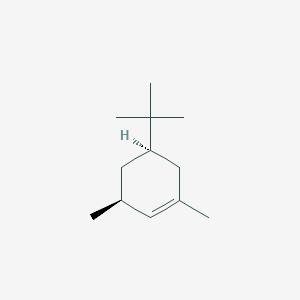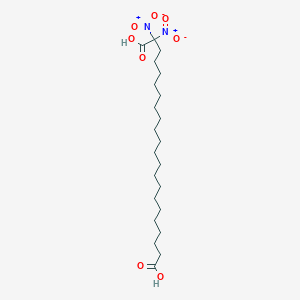
2,2-Dinitrodocosanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dinitrodocosanedioic acid is an organic compound with the molecular formula C22H40N2O8 It is characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a docosanedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dinitrodocosanedioic acid typically involves the nitration of docosanedioic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to prevent decomposition and ensure the selective introduction of nitro groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where docosanedioic acid is treated with nitrating agents under optimized conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dinitrodocosanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2,2-diaminodocosanedioic acid.
Substitution: Formation of substituted docosanedioic acid derivatives.
Scientific Research Applications
2,2-Dinitrodocosanedioic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dinitrodocosanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
2,2-Dinitropropane: A smaller analog with similar nitro group functionality.
2,2-Dinitrobutane: Another analog with a slightly longer carbon chain.
2,2-Dinitrohexane: A longer-chain analog with similar chemical properties.
Uniqueness: 2,2-Dinitrodocosanedioic acid is unique due to its long carbon chain and the presence of two nitro groups at the second carbon position
Properties
CAS No. |
65980-15-6 |
|---|---|
Molecular Formula |
C22H40N2O8 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2,2-dinitrodocosanedioic acid |
InChI |
InChI=1S/C22H40N2O8/c25-20(26)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-22(21(27)28,23(29)30)24(31)32/h1-19H2,(H,25,26)(H,27,28) |
InChI Key |
DGNQPRHJAYZYJH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCCC(C(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
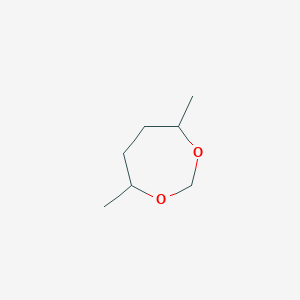
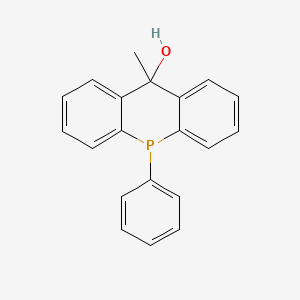
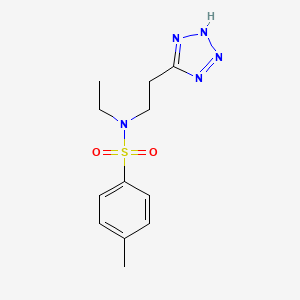
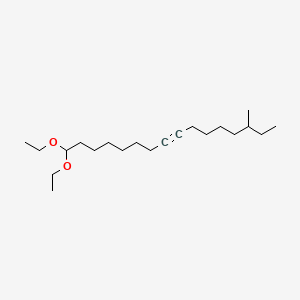
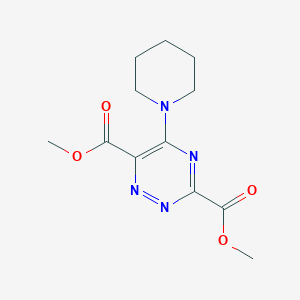
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
